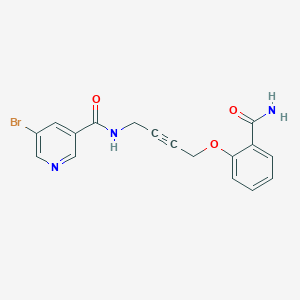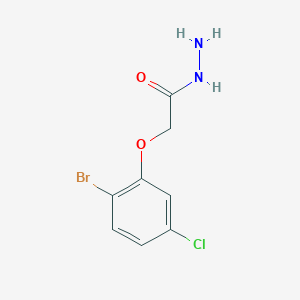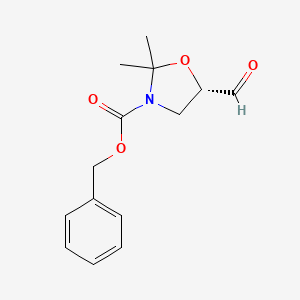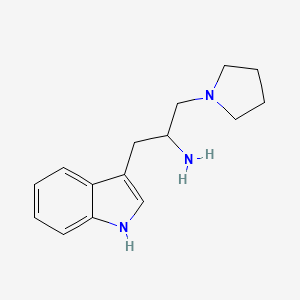
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Research has demonstrated the synthesis and evaluation of compounds related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide for their antiprotozoal activity. Notably, a compound structurally analogous was synthesized and tested for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. The study found that certain diamidines showed potent activity, with IC(50) values against T. b. r. of less than 10 nM and similar potency against P. f. This indicates the potential of such compounds for treating diseases caused by these protozoans (Ismail et al., 2003).
Herbicidal Activity
Another area of application is in the development of herbicides. Compounds derived from nicotinic acid, closely related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide, have shown promising herbicidal activity. A study synthesized and tested a series of N-(arylmethoxy)-2-chloronicotinamides for their efficacy against certain weeds. Some of these compounds exhibited excellent herbicidal activity, suggesting their potential use in agricultural weed management (Yu et al., 2021).
Antibacterial Activity
Research into carbacylamidophosphates containing nicotinamide has uncovered compounds with significant antibacterial properties. These compounds have shown a strong effect against common bacterial strains such as Staphylococcus aureus and Escherichia coli, comparable to traditional antibiotics like chloramphenicol. This highlights the potential of nicotinamide derivatives in combating bacterial infections and their use in developing new antibacterial drugs (Oroujzadeh et al., 2017).
Cancer Treatment Research
Nicotinamide phosphoribosyltransferase (Nampt) inhibitors have been researched for their potential in treating various diseases, including cancer. Carborane clusters, added to molecules related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide, have been found to increase the potency of these inhibitors. An improved synthesis of a potent Nampt inhibitor demonstrates the potential of such compounds in cancer treatment, indicating their role in future therapeutic strategies (Sadrerafi et al., 2016).
Receptor Binding Studies
Additionally, the affinity of nicotinamide derivatives for serotonin (5-HT3) and dopamine (D2) receptors has been explored. Certain derivatives, including ones structurally related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide, have shown potent affinities for these receptors. This research may contribute to the development of new drugs targeting neurological and psychiatric disorders (Hirokawa et al., 1998).
Propiedades
IUPAC Name |
5-bromo-N-[4-(2-carbamoylphenoxy)but-2-ynyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c18-13-9-12(10-20-11-13)17(23)21-7-3-4-8-24-15-6-2-1-5-14(15)16(19)22/h1-2,5-6,9-11H,7-8H2,(H2,19,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDAUJBBYNPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2389714.png)
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2389717.png)



![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)


![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)

![N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2389732.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2389734.png)
